molecular formula C16H14F3N3O4S B2418123 1-(Pyridin-3-yl)-4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-2-one CAS No. 2320642-86-0

1-(Pyridin-3-yl)-4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-2-one

Cat. No.: B2418123
CAS No.: 2320642-86-0
M. Wt: 401.36
InChI Key: ISIHCSCWYIEIOP-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)-4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-2-one is a useful research compound. Its molecular formula is C16H14F3N3O4S and its molecular weight is 401.36. The purity is usually 95%.
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Scientific Research Applications

Drug Delivery and Cytotoxicity

One study investigated the encapsulation of lipophilic pyrenyl derivatives, including biologically relevant structures, in a water-soluble metalla-cage. This encapsulation process facilitated the cytotoxic effect of these compounds on human ovarian cancer cells, suggesting a potential application in drug delivery systems (Mattsson et al., 2010).

Inhibition of Soluble Epoxide Hydrolase

Another study discovered 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase from high-throughput screening. The findings indicated that the triazine heterocycle is critical for high potency and selectivity. These compounds showed effects on a serum biomarker, indicating in vivo target engagement and potential application in disease models (Thalji et al., 2013).

Antimicrobial Activity

A study focusing on novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives, including compounds with a sulfonyl moiety, demonstrated antimicrobial activity. Some compounds were found to be active, suggesting their potential application in antimicrobial therapies (Ammar et al., 2004).

Antifungal Activity

Research on the amalgamation of 1,2,3-triazoles, piperidines, and thieno pyridine rings evaluated their antifungal activity. The compounds showed moderate to good activity against fungal species like Aspergillus flavus, Aspergillus niger, and Cryptococcus neoformans, indicating potential in antifungal treatments (Darandale et al., 2013).

Properties

IUPAC Name

1-pyridin-3-yl-4-[4-(trifluoromethoxy)phenyl]sulfonylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O4S/c17-16(18,19)26-13-3-5-14(6-4-13)27(24,25)21-8-9-22(15(23)11-21)12-2-1-7-20-10-12/h1-7,10H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIHCSCWYIEIOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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